4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzoate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzoate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with 4-fluorobenzoic acid under suitable reaction conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone at elevated temperatures . The product is then purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents like sodium borohydride can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include dry solvents, inert atmospheres, and controlled temperatures . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-fluorobenzoate can be compared with other coumarin derivatives, such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-hydroxy-4-methylcoumarin: A coumarin derivative with antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H15FO4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FO4/c1-14-19-13-18(27-22(25)16-7-9-17(24)10-8-16)11-12-20(19)28-23(26)21(14)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
CEQPIIBUBHNZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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